2H-azepino[1,2-a]benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
41770-77-8 |
|---|---|
Molecular Formula |
C12H10N2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2H-azepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C12H10N2/c1-2-8-12-13-10-6-3-4-7-11(10)14(12)9-5-1/h1-3,5-9H,4H2 |
InChI Key |
NTDFWLXHFOZIQH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=NC3=CC=CC=CN3C2=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2h Azepino 1,2 a Benzimidazole and Its Analogs
Classical Annulation and Cyclization Approaches
The construction of the azepino[1,2-a]benzimidazole system is often achieved through reactions that form the seven-membered ring onto a pre-existing benzimidazole (B57391) core. These methods can be broadly categorized into intramolecular cyclizations and intermolecular condensations.
Intramolecular Cyclization of 2-Substituted Benzimidazoles
Intramolecular strategies involve a benzimidazole derivative bearing a side chain that contains the necessary atoms for the azepine ring. A subsequent cyclization step then forms the fused ring system.
Base-Mediated N-1 Benzimidazole Deprotonation and Cyclization of 2-Haloalkylbenzimidazoles
A fundamental approach in heterocyclic synthesis involves the intramolecular nucleophilic substitution of a terminal halide by a deprotonated amine or amide. In the context of azepino[1,2-a]benzimidazoles, this strategy would theoretically involve a 2-substituted benzimidazole bearing a haloalkyl chain of appropriate length attached to the N-1 position. The process would be initiated by a base, which deprotonates the N-1 position of a suitable benzimidazole precursor, creating a potent nucleophile. This nucleophile would then attack the electrophilic carbon bearing a halogen atom at the terminus of the side chain, leading to ring closure and formation of the azepine ring.
While this represents a valid synthetic pathway, specific examples for the direct synthesis of the parent 2H-azepino[1,2-a]benzimidazole are not extensively detailed. However, related cyclizations demonstrate the principle. For instance, the synthesis of 5-methyl-7,8,9,10-tetrahydro-5H-azepino[1,2-a]benzimidazol-7-one has been achieved by treating 1-(3-carboxypropyl)-2,3-dimethylbenzimidazolium iodide with 1,1'-carbonyldiimidazole, which involves an intramolecular acylation to form the seven-membered ring. researchgate.net Similarly, attempts to cyclize 2-(5-chloro-2-oxopentyl)-1-methylbenzimidazole by refluxing in ethyl acetate (B1210297) did not yield the expected azepinone but instead resulted in a rearranged furan (B31954) derivative, highlighting the potential for competing reaction pathways. researchgate.net
Cyclopropyliminium Rearrangements of Substituted 2-Cyclopropylbenzimidazoles
The cyclopropyliminium rearrangement is a ring-expansion reaction that has been effectively used in the synthesis of fused heterocyclic systems. This reaction typically involves the acid-catalyzed or thermal rearrangement of an iminium ion derived from a cyclopropyl-substituted heterocycle. For benzimidazoles, this methodology has been applied to 2-cyclopropylbenzimidazole derivatives. researchgate.netresearchgate.net
The reaction proceeds through the formation of an iminium ion at the N-1 position, which triggers the opening of the strained cyclopropane (B1198618) ring. This process typically leads to the formation of a five-membered ring. Studies have shown that 2-cyclopropylbenzimidazole derivatives undergo this rearrangement to form 2,3-dihydropyrrolo[1,2-a]benzimidazoles. researchgate.netresearchgate.net The regioselectivity of the reaction can be influenced by substituents on the cyclopropane ring and the polarity of the solvent. researchgate.net Although this rearrangement is a powerful tool for creating fused five-membered rings onto a benzimidazole core, its application to directly synthesize the larger seven-membered azepino ring system is not documented and would likely require a different mechanistic pathway or a modified substrate.
Thermolysis of N-Aziridinyl Imines (Eschenmoser Hydrazones) for Ring Fusion
The Eschenmoser fragmentation is a well-known reaction in organic synthesis that involves the thermal or acid/base-catalyzed decomposition of hydrazones derived from α,β-epoxyketones and aryl sulfonylhydrazines or N-amino-aziridines. wikipedia.orgorgsyn.org The driving force for this reaction is the formation of stable products, including molecular nitrogen. wikipedia.org
This reaction is fundamentally a fragmentation, not an annulation or ring-fusion, process. The typical outcome is the cleavage of the C-C bond between the carbonyl and α-carbon of the original epoxyketone, yielding an alkyne and a carbonyl compound. wikipedia.orgorgsyn.orgresearchgate.net While the reaction involves the thermolysis of a specific type of hydrazone (an N-aziridinyl imine), its established utility is in breaking down larger molecules into smaller fragments. Therefore, the Eschenmoser fragmentation is not a synthetic methodology employed for the ring fusion required to construct the this compound skeleton.
Condensation Reactions Utilizing Bifunctional Synthetic Equivalents
This approach involves the reaction of a benzimidazole derivative with a molecule that contains two reactive sites (a bifunctional equivalent). These sites react with two positions on the benzimidazole nucleus to build the new ring in a single synthetic operation.
Reactions of Aminobenzimidazoles with Unsaturated Carbonyl Compounds
The reaction between aminobenzimidazoles and unsaturated carbonyl compounds is a versatile and widely used method for constructing fused heterocyclic systems. nih.gov This strategy, known as annulation, relies on the nucleophilicity of the amino group and the endocyclic nitrogen of the benzimidazole ring reacting with the electrophilic centers of the bifunctional partner.
A direct synthesis of the azepino[1,2-a]benzimidazole core has been reported through the reaction of 1,2-dimethyl-1H-benzimidazole with 4-bromo-1,3-diphenyl-2-buten-1-ones (γ-bromodypnones). lih.luosi.lv In this reaction, the initial step is the fusion of the reactants, followed by treatment with a base such as morpholine. This process yields 7,9-diaryl-5-methyl-5,10-dihydroazepino[1,2-a]benzimidazol-11-ium bromides. lih.luosi.lv This method effectively constructs the seven-membered ring fused to the benzimidazole core.
The general principle is further supported by the synthesis of related fused systems. For example, 2-aminobenzimidazole (B67599) reacts with various unsaturated carbonyl compounds to yield pyrimido[1,2-a]benzimidazoles, which are fused six-membered ring systems. nih.gov Similarly, 5-aminobenzimidazoles can be condensed with β-ketoesters to produce imidazoquinolines. arabjchem.org These examples underscore the utility of condensation reactions with bifunctional reagents as a robust method for the annulation of new rings onto the benzimidazole framework.
| Benzimidazole Reactant | Bifunctional Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 1,2-dimethyl-1H-benzimidazole | 4-bromo-1,3-diphenyl-2-buten-1-one (γ-bromodypnone) | 1. Fusion (heat) 2. Base (morpholine) | 7,9-diaryl-5-methyl-5,10-dihydroazepino[1,2-a]benzimidazol-11-ium bromide | lih.lu, osi.lv |
Condensation with Dihalides for Annulated Ring Formation
The construction of annulated benzimidazole ring systems, including the azepino variant, can be achieved through a two-step condensation process involving dihalides. This method allows for the formation of five- to seven-membered rings fused to the benzimidazole core. researchgate.netresearchgate.net
The general strategy involves an initial condensation of a benzimidazole derivative, often substituted at the 2-position with a group capable of carbanion formation (like a methyl group), with an appropriate dihalide. researchgate.netresearchgate.net This step forms an N-alkylhalo intermediate. The subsequent and final step is a ring-closure reaction. This is typically effected through an intramolecular condensation, where a carbanion generated from the 2-position or 2-methyl group of the benzimidazole ring performs a nucleophilic attack on the terminal halogenated carbon of the N-alkyl side chain, thus forming the fused azepine ring. researchgate.netresearchgate.net
| Reactant 1 | Reactant 2 | Key Step | Product | Ref |
| 2-Methylbenzimidazole | Dihalide (e.g., 1,5-dihalopentane) | Intramolecular condensation of N-alkylhalo intermediate | Azepino[1,2-a]benzimidazole analog | researchgate.netresearchgate.net |
| 4,5-Diphenylimidazole | Dihalide | Successive condensations | Fused ring imidazole (B134444) derivative | researchgate.netresearchgate.net |
Modern and Catalytic Synthetic Strategies
Modern synthetic chemistry offers more advanced and efficient routes to the this compound scaffold, often employing catalytic systems to promote cyclization and annulation reactions with high selectivity and yield.
Oxidative Cyclization Protocols
Oxidative cyclization represents a significant class of reactions for forming fused benzimidazoles. These protocols typically involve the formation of the imidazole ring through an oxidative C-N bond formation, starting from suitably substituted aniline (B41778) precursors.
A notable one-pot method for synthesizing seven-membered azepino[1,2-a]benzimidazoles involves the catalytic hydrogenation and acetylation of specific nitrobenzene (B124822) precursors. nih.gov In this process, starting materials like 1-(2-nitrophenyl)azepane (B1620615) are subjected to catalytic hydrogenation, typically using a palladium catalyst, to reduce the nitro group to an amine. This is followed by an in-situ acetylation. nih.gov
During this one-pot procedure, a significant amount of the desired azepino[1,2-a]benzimidazole is formed. nih.gov The reaction is believed to proceed through the cyclization of nitroso intermediates that are formed during the hydrogenation process. The conformation of the large azepine ring appears to be advantageous for this cyclization to occur spontaneously under the reaction conditions. nih.gov This method is also effective for creating eight-membered azocino[1,2-a]benzimidazoles. nih.govresearchgate.net
| Precursor | Reagents | Key Process | Product | Yield | Ref |
| 1-(2-Nitrophenyl)azepane | H₂, Pd/C, Acetylating agent | One-pot hydrogenation/acetylation | Azepino[1,2-a]benzimidazole | Significant | nih.gov |
| 1-(2-Nitrophenyl)azocane | H₂, Pd/C, Acetylating agent | One-pot hydrogenation/acetylation | Azocino[1,2-a]benzimidazole | Significant | nih.gov |
Hydrogen peroxide serves as a key oxidant in several methods for creating ring-fused benzimidazoles. These reactions often generate more potent oxidizing species in situ. A classic example involves the use of peroxytrifluoroacetic acid, generated from hydrogen peroxide (H₂O₂) and trifluoroacetic acid (TFA), to oxidize o-cycloaminoanilines. This method has been successfully used to access a range of five- to seven-membered ring-fused benzimidazoles in good to high yields. nih.gov
Similarly, performic acid, created from H₂O₂ and formic acid (HCO₂H), is effective for the oxidative cyclization of o-cyclic amine substituted anilide derivatives (formyl, acetyl, and benzoyl). nih.gov The mechanism for these transformations is proposed to proceed via an amine-N-oxide intermediate when starting from anilides, which is distinct from the nitroso intermediate pathway proposed for aniline precursors. nih.gov A simpler system using H₂O₂ with hydrochloric acid (HCl) is also employed for synthesizing 2-arylbenzimidazoles from o-phenylenediamines and aldehydes. chemrxiv.org
| Substrate | Oxidizing System | Proposed Intermediate | Product Type | Ref |
| o-Cycloaminoanilines | H₂O₂ / Trifluoroacetic Acid (TFA) | Nitroso | Ring-fused benzimidazoles | nih.gov |
| o-Cyclic amine substituted anilides | H₂O₂ / Formic Acid (HCO₂H) | Amine-N-oxide | Ring-fused benzimidazoles | nih.gov |
| o-Phenylenediamine + Aldehyde | H₂O₂ / Hydrochloric Acid (HCl) | Not specified | 2-Arylbenzimidazoles | chemrxiv.org |
Oxone, a stable and versatile triple salt containing potassium peroxymonosulfate (B1194676) (KHSO₅), is an effective oxidant for synthesizing benzimidazoles under mild conditions. nih.govnih.gov It has been specifically applied to the synthesis of azepino[1,2-a] ring-fused benzimidazoles. nih.gov
One reported strategy involves a one-pot sequential amination of a nitrosoarene, such as 2-fluoronitrosobenzene, with an alicyclic amine like azepane. This is followed by an Oxone-mediated oxidative cyclization to yield the azepino[1,2-a]benzimidazole product. This approach requires a nucleophilic aromatic substitution (SNAr) to achieve reasonable yields for the seven-membered ring system. nih.gov More generally, Oxone is used to facilitate the rapid formation of various benzimidazoles from the condensation of 1,2-phenylenediamines and aldehydes in wet dimethylformamide (DMF) at room temperature, often resulting in products that can be isolated in high purity by simple precipitation. researchgate.netorganic-chemistry.org
| Reactant 1 | Reactant 2 | Oxidant | Key Process | Product | Ref |
| 2-Fluoronitrosobenzene | Azepane | Oxone | SNAr followed by oxidative cyclization | Azepino[1,2-a]benzimidazole | nih.gov |
| 1,2-Phenylenediamine | Aldehyde | Oxone | Oxidative condensation | 2-Substituted benzimidazole | researchgate.netorganic-chemistry.org |
Metal-Catalyzed Coupling and Annulation Reactions
Transition metal catalysis provides powerful and elegant pathways for constructing complex heterocyclic systems like azepino[1,2-a]benzimidazoles through C-H activation, coupling, and annulation reactions.
Palladium catalysis has been utilized in [5 + 2] rollover annulation reactions to assemble tricyclic 2-benzazepines. This reaction involves a twofold C-H activation of 1-benzylpyrazoles (as the five-atom partner) with alkynes, building a seven-membered azepine ring fused to the pyrazole. nih.gov While not a benzimidazole synthesis, this methodology demonstrates a modern strategy for forming the fused azepine ring.
Rhodium and Iridium catalysts are also employed in annulation reactions. For instance, rhodium catalysts have been used in the annulation of 2-arylimidazo[1,2-a]pyridines with alkynes to form benzimidazole derivatives and in the synthesis of 1,2-benzothiazines from sulfonimidamides. beilstein-journals.orgjyu.fi Additionally, mercury(II) complexes have been reported to mediate the oxidative synthesis of ring-fused benzimidazoles. mdpi.com These examples highlight the broad utility of metal catalysis in C-H activation and cyclization cascades to build complex fused heterocyclic scaffolds.
| Catalyst System | Reaction Type | Reactants | Product Type | Ref |
| Palladium (Pd) | [5 + 2] Rollover Annulation | 1-Benzylpyrazoles + Alkynes | Tricyclic 2-Benzazepines | nih.gov |
| Rhodium (Rh) | Annulation | 2-Arylimidazo[1,2-a]pyridines + Alkynes | Benzimidazole derivatives | beilstein-journals.org |
| Mercury(II) EDTA | Oxidative Cyclization | o-Cycloaminoanilines | Ring-fused benzimidazoles | mdpi.com |
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. While the application of microwave irradiation to the synthesis of various benzimidazole derivatives is well-documented, specific examples focusing on the direct synthesis of the this compound scaffold are not extensively reported in the current scientific literature.
However, the principles of microwave-assisted synthesis can be extrapolated from the synthesis of related fused benzimidazole systems. For instance, the synthesis of pyrimido[1,2-a]benzimidazol-4-one derivatives has been efficiently achieved through the cyclocondensation of β-keto esters with 2-aminobenzimidazole under microwave irradiation, resulting in high yields (74–94%) within a short reaction time of 3 minutes. nih.gov Similarly, the reaction of 2-acetyl benzimidazoles with substituted aldehydes to form chalcones, which are then cyclized with ethylenediamine (B42938) to yield 1,4-diazepine derivatives, has been successfully performed under microwave conditions. rasayanjournal.co.in These examples suggest that intramolecular cyclization reactions of appropriately substituted benzimidazoles to form the seven-membered azepine ring could be significantly enhanced by microwave irradiation.
A general strategy would involve a substituted 2-aminobenzimidazole with a side chain suitable for cyclization. Microwave heating could facilitate the intramolecular nucleophilic attack to form the azepine ring, potentially reducing reaction times from hours to minutes and minimizing the formation of side products often observed under conventional heating.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Fused Benzimidazoles
| Product | Reactants | Method | Reaction Time | Yield (%) | Reference |
| Pyrimido[1,2-a]benzimidazol-4-ones | β-keto esters, 2-aminobenzimidazole | Microwave | 3 min | 74-94 | nih.gov |
| 1,4-Diazepine derivatives | Benzimidazolyl chalcones, ethylenediamine | Microwave | Not specified | Good | rasayanjournal.co.in |
| 2-Aryl-1H-benzimidazoles | o-phenylenediamine, aldehydes | Microwave | 5-10 min | 86-99 | mdpi.com |
The data in Table 1 clearly demonstrates the advantages of microwave-assisted synthesis in terms of reduced reaction times and improved yields for benzimidazole-based fused heterocyclic systems. Future research could focus on applying these principles to the targeted synthesis of this compound and its derivatives.
Multicomponent Reaction (MCR) Approaches for Diversified Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and ability to generate molecular diversity. The application of MCRs to the direct synthesis of the this compound scaffold is an area with limited specific examples in the literature.
Nevertheless, the potential for developing MCRs for this purpose can be inferred from existing strategies for other fused benzimidazole systems. For example, a three-component reaction of 2-aminobenzimidazoles, aldehydes, and alkynes has been utilized for the regioselective synthesis of pyrimido[1,2-a]benzimidazoles. nih.gov This suggests that a similar approach, perhaps involving a C4 or C5 synthon with appropriate functional groups, could potentially be developed to construct the seven-membered azepine ring in a one-pot reaction.
The development of a novel MCR for this compound would likely involve the careful selection of starting materials that can undergo a cascade of reactions, such as condensation, cycloaddition, or other bond-forming processes, to build the target scaffold. The use of isocyanide-based MCRs, such as the Ugi or Passerini reactions, which are known for their ability to create complex molecular frameworks, could also be explored.
Regioselectivity and Stereocontrol in Azepino[1,2-a]benzimidazole Synthesis
The synthesis of substituted azepino[1,2-a]benzimidazoles presents challenges in controlling regioselectivity and stereochemistry, particularly when introducing substituents on the azepine ring.
Regioselectivity: The annulation of the azepine ring onto the benzimidazole core can, in principle, occur in different orientations, leading to isomeric products. For instance, in the intramolecular cyclization of 2-(δ-chlorobutylamino)benzimidazole, the reaction can be directed exclusively toward the formation of the diazepine (B8756704) ring by acetylation of the amino group, preventing a competing reaction that forms 2-pyrrolidinobenzimidazole. researchgate.net This highlights the importance of protecting groups and reaction conditions in controlling the regiochemical outcome. When reacting 2-aminobenzimidazoles with unsymmetrical reagents, the initial nucleophilic attack can occur at either the endocyclic or exocyclic nitrogen atom, leading to different regioisomers. The regioselectivity of such reactions is often influenced by the electronic and steric properties of the reactants and the reaction conditions. nih.govresearchgate.net
Stereocontrol: When the azepine ring is formed with one or more stereocenters, controlling the stereochemistry becomes a critical aspect of the synthesis. While specific studies on the stereoselective synthesis of this compound are scarce, insights can be drawn from related systems. For example, a catalytic diastereoselective formal [5+2] cycloaddition has been developed for the synthesis of azepino[1,2-a]indoles. nih.gov This reaction proceeds through a Lewis acid-catalyzed formal [2+2] cycloaddition followed by an intramolecular ring-opening cyclization, affording the azepine products with high diastereoselectivity. Such strategies, involving chiral catalysts or auxiliaries, could potentially be adapted for the stereocontrolled synthesis of chiral this compound derivatives.
Synthetic Routes to Specific Derivatives (e.g., Tetrahydro-diazepino[1,2-a]benzimidazoles)
The synthesis of tetrahydro-diazepino[1,2-a]benzimidazoles, which are analogs of the core this compound structure, has been more extensively explored. These compounds often feature a saturated seven-membered ring containing two nitrogen atoms fused to the benzimidazole core.
One common synthetic route involves the intramolecular cyclization of substituted 2-aminobenzimidazoles. For example, the thermal cyclization of 1-R-2-(4-chlorobutylamino)benzimidazoles (where R can be a methyl or an imine group) leads to the formation of 11-R-substituted tetrahydro lih.luresearchgate.netdiazepino[1,2-a]benzimidazoles. researchgate.net It is noteworthy that this reaction can produce a mixture of the desired diazepine and a pyrrolidinyl-benzimidazole byproduct. researchgate.net
Another approach involves the alkylation of the pre-formed 1(11)H-2,3,4,5-tetrahydro lih.luresearchgate.netdiazepino[1,2-a]benzimidazole. Alkylation in a neutral medium regioselectively yields the 11-substituted derivatives in high yield. researchgate.net
A new synthesis of peri-fused tetrahydro lih.luresearchgate.netdiazepino[1,2-a]benzimidazoles has been reported starting from 1-aroylmethyl-2-[(4-hydroxybutyl)amino]benzimidazoles. researchgate.net This method provides an alternative route to these important heterocyclic systems.
Table 2: Selected Synthetic Routes to Tetrahydro-diazepino[1,2-a]benzimidazoles
| Starting Material | Reagents/Conditions | Product | Key Features | Reference |
| 1-R-2-(4-chlorobutylamino)benzimidazoles | Thermal cyclization | 11-R-substituted tetrahydro lih.luresearchgate.netdiazepino[1,2-a]benzimidazoles | Can produce a mixture of products | researchgate.net |
| 1(11)H-2,3,4,5-tetrahydro lih.luresearchgate.netdiazepino[1,2-a]benzimidazole | Alkylating agent, neutral medium | 11-substituted tetrahydro lih.luresearchgate.netdiazepino[1,2-a]benzimidazoles | High regioselectivity and yield | researchgate.net |
| 1-Aroylmethyl-2-[(4-hydroxybutyl)amino]benzimidazoles | Not specified | peri-Fused tetrahydro lih.luresearchgate.netdiazepino[1,2-a]benzimidazoles | Alternative synthetic route | researchgate.net |
These synthetic methodologies provide a foundation for the preparation of a variety of tetrahydro-diazepino[1,2-a]benzimidazole derivatives, which can be further explored for their chemical and biological properties.
Structural Elucidation and Advanced Characterization Techniques for 2h Azepino 1,2 a Benzimidazole Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of condensed benzimidazole (B57391) compounds. It provides detailed information about the molecular structure and dynamics. For the 2H-azepino[1,2-a]benzimidazole skeleton, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.
The ¹H-NMR spectrum provides crucial information about the number of different types of protons and their neighboring environments. In a typical this compound derivative, the protons on the benzimidazole aromatic ring are expected to appear in the downfield region, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) depend on the substitution pattern on the benzene (B151609) ring.
The protons on the seven-membered azepine ring are typically found in the more upfield region of the spectrum compared to the aromatic protons. Their chemical shifts are influenced by their proximity to the nitrogen atom and any double bonds or substituents within the ring. For instance, protons on carbons adjacent to the nitrogen atom will be deshielded, while protons on saturated carbons will appear further upfield.
Table 1: Representative ¹H-NMR Chemical Shift Data for Benzimidazole Derivatives
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference Compound(s) |
| Aromatic (Benzene Ring) | 7.09 - 7.79 | m | 2-(2-hydroxyphenyl)-1-((4-methyl aniline) methyl)-1H-Benzimidazol orientjchem.org |
| Aromatic (Benzene Ring) | 7.25 - 7.79 | m | 1-(diallylaminemethyl)-2-(2-mercaptophenyl)-1H-Benzimidazol orientjchem.org |
| Methylene (CH₂) | 4.64 | s | 2-Benzyl-1-tosyl-1H-benzo[d]imidazole nih.gov |
| Methylene (CH₂) | 4.70 | s | 1-(diallylaminemethyl)-2-(2-mercaptophenyl)-1H-Benzimidazol orientjchem.org |
The ¹³C-NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule, providing a map of the carbon skeleton. For this compound derivatives, the aromatic carbons of the benzimidazole moiety typically resonate in the range of 110-150 ppm. The quaternary carbons at the ring fusion (C3a and C7a in the benzimidazole numbering) often show distinct chemical shifts. beilstein-journals.orgnih.gov The carbon atom shared by the imidazole (B134444) and azepine rings is also a key diagnostic signal.
The chemical shifts of the carbons in the azepine ring are dependent on their hybridization and proximity to the nitrogen atom. Carbons double-bonded to nitrogen or other carbons will appear at lower field strengths (higher ppm), while saturated sp³-hybridized carbons will be found at higher field strengths (lower ppm). The complete assignment of resonances is often achieved with the aid of techniques like Distortionless Enhancement by Polarization Transfer (DEPT), which helps differentiate between CH, CH₂, and CH₃ groups. nih.gov
Table 2: Illustrative ¹³C-NMR Chemical Shift Data for Benzimidazole Derivatives
| Carbon Type | Chemical Shift (δ, ppm) | Reference Compound(s) |
| Aromatic (C=C) | 113.6 - 152.9 | 2-Benzyl-1-tosyl-1H-benzo[d]imidazole nih.gov |
| Aromatic (C=C) | 112.8 - 177.1 | 1-(2-Benzyl-1H-benzo[d]imidazol-1-yl)-2-methylpropan-1-one nih.gov |
| Imidazole (C=N) | ~149.1 | 3,4-dihydro-2H- nih.govthiazino[3,2-a]benzimidazole mdpi.com |
| Methylene (CH₂) | 35.6 | 2-Benzyl-1-tosyl-1H-benzo[d]imidazole nih.gov |
| Methylene (CH₂) | 30.5 | 3,4-dihydro-2H- nih.govthiazino[3,2-a]benzimidazole mdpi.com |
For complex structures like 2H-azepino[1,2-a]benzimidazoles, 2D-NMR experiments are essential for unambiguous structural assignment. ugm.ac.idugm.ac.id
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons, which is particularly useful for assigning protons within the azepine and benzene rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), enabling the direct assignment of a carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. ugm.ac.id It is invaluable for identifying quaternary carbons and piecing together the different fragments of the molecule, confirming the fusion of the azepine and benzimidazole rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. nih.gov It provides critical information about the conformation and stereochemistry of the molecule, particularly the puckering of the seven-membered azepine ring.
Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a this compound derivative would be expected to show a series of characteristic absorption bands.
Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H Stretching: Found just below 3000 cm⁻¹ (e.g., 2800-2977 cm⁻¹), corresponding to the CH₂ groups in the azepine ring. orientjchem.org
C=N and C=C Stretching: Strong absorptions in the 1450-1650 cm⁻¹ region are characteristic of the C=N bond of the imidazole ring and the C=C bonds of the aromatic system. nih.gov For example, the vibrational benzimidazole skeleton is often seen near 1610 and 1590 cm⁻¹. nih.gov
C-N Stretching: Usually appears in the 1000-1350 cm⁻¹ range.
The presence and position of these bands can confirm the integrity of the fused heterocyclic system.
Table 3: Key IR Absorption Frequencies for Benzimidazole-Related Structures
| Functional Group | Absorption Range (cm⁻¹) | Description |
| C-H (Aromatic) | > 3000 | Stretching vibration |
| C-H (Aliphatic) | 2836 - 2930 | Stretching vibration nih.gov |
| C=N / C=C (Aromatic) | 1450 - 1691 | Ring stretching vibrations nih.gov |
| N-O | 1225 - 1380 | Stretching (in N-oxide derivatives) nih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information on the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent molecule and its fragments with high accuracy. nih.gov
Under electron impact (EI) ionization, this compound derivatives are expected to show a prominent molecular ion peak [M]⁺. The fragmentation pathways are often characteristic of the benzimidazole core. Common fragmentation processes for benzimidazole derivatives include the cleavage of the imidazole ring, often involving the loss of HCN. journalijdr.com The fragmentation of the azepine ring would depend on its degree of saturation and substitution, potentially involving retro-Diels-Alder reactions or the loss of small neutral molecules. The analysis of these fragmentation patterns helps to confirm the proposed structure and the nature of any substituents. journalijdr.comnih.gov
X-ray Single Crystal Diffraction for Solid-State Structure and Conformation
X-ray single crystal diffraction is the most powerful technique for the unambiguous determination of the molecular structure in the solid state. nih.gov By analyzing the diffraction pattern of a single crystal, it is possible to determine the precise coordinates of each atom in the molecule, providing definitive data on bond lengths, bond angles, and torsion angles. researchgate.net
For a this compound derivative, this technique would confirm the planarity of the benzimidazole system and reveal the specific conformation (e.g., boat, chair, or twist-boat) adopted by the seven-membered azepine ring. nih.gov Furthermore, X-ray diffraction elucidates intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-π stacking, which govern the crystal packing. researchgate.net For example, a study on a related [1,2a]benzimidazol-2-yl amidine derivative showed it crystallizes in a P2(1)/n monoclinic unit cell. nih.gov
Table 4: Example Crystallographic Data for a Benzimidazole Derivative
| Parameter | Value | Compound |
| Crystal System | Monoclinic | [1,2a]Benzimidazol-2-yl amidine nih.gov |
| Space Group | P2(1)/n | [1,2a]Benzimidazol-2-yl amidine nih.gov |
| a (Å) | 12.679(2) | [1,2a]Benzimidazol-2-yl amidine nih.gov |
| b (Å) | 8.468(3) | [1,2a]Benzimidazol-2-yl amidine nih.gov |
| c (Å) | 13.108(2) | [1,2a]Benzimidazol-2-yl amidine nih.gov |
| β (°) | 96.538(2) | [1,2a]Benzimidazol-2-yl amidine nih.gov |
| Volume (ų) | 1398.2 | [1,2a]Benzimidazol-2-yl amidine nih.gov |
| Z | 4 | [1,2a]Benzimidazol-2-yl amidine nih.gov |
Elemental Analysis and Chromatographic Techniques (e.g., TLC, LC/MS)
The structural confirmation of newly synthesized this compound derivatives and related fused heterocyclic systems relies on a combination of spectroscopic methods and essential analytical techniques, including elemental analysis and chromatography. These methods are fundamental for verifying the empirical formula, assessing purity, and confirming the molecular weight of the target compounds.
Elemental Analysis
Elemental analysis provides a crucial validation of a compound's empirical formula by determining the mass percentages of its constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined values are compared against the theoretically calculated percentages for the proposed structure. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the correct atomic composition and the successful synthesis of the target molecule.
While specific elemental analysis data for a broad range of this compound derivatives is not extensively documented in publicly available literature, the data from closely related benzimidazole-fused seven-membered ring systems, such as tetrahydrobenzo nih.govresearchgate.netimidazo[2,1-c] nih.govoxazepines, illustrates the application and precision of this technique.
Table 1: Elemental Analysis Data for Representative Benzimidazole-Fused Heterocyclic Compounds
| Compound Name | Molecular Formula | Calculated (%) | Found (%) |
|---|---|---|---|
| N-(2-Bromophenyl)-3,3-dimethyl-1,2,3,5-tetrahydrobenzo nih.govresearchgate.netimidazo[2,1-c] nih.govoxazepin-5-amine | C₁₉H₂₀BrN₃O | C: 59.08, H: 5.22, N: 10.88 | C: 59.21, H: 5.35, N: 10.75 |
| N-(2-Chlorophenyl)-3,3-dimethyl-1,2,3,5-tetrahydrobenzo nih.govresearchgate.netimidazo[2,1-c] nih.govoxazepin-5-amine | C₁₉H₂₀ClN₃O | C: 66.76, H: 5.90, N: 12.29 | C: 66.89, H: 5.79, N: 12.38 |
| 3,3-Dimethyl-N-(3-nitrophenyl)-1,2,3,5-tetrahydrobenzo nih.govresearchgate.netimidazo[2,1-c] nih.govoxazepin-5-amine | C₁₉H₂₀N₄O₃ | C: 64.76, H: 5.72, N: 15.90 | C: 64.88, H: 5.61, N: 15.79 |
| N-Phenyl-3,3-dimethyl-1,2,3,5-tetrahydrobenzo nih.govresearchgate.netimidazo[2,1-c] nih.govoxazepin-5-amine | C₁₉H₂₁N₃O | C: 74.24, H: 6.89, N: 13.67 | C: 74.37, H: 6.76, N: 13.80 |
This data is illustrative and is based on research of closely related benzimidazole-fused oxazepine structures to demonstrate the application of elemental analysis.
Chromatographic Techniques
Chromatographic methods are indispensable for monitoring the progress of chemical reactions, isolating products, and assessing the purity of the synthesized this compound derivatives.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a rapid and effective technique used routinely to monitor the conversion of starting materials to products. A small amount of the reaction mixture is spotted on a TLC plate (typically silica gel), which is then developed in a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase. The completion of a reaction is often indicated by the disappearance of the starting material spot and the appearance of a new product spot with a different Retention Factor (Rƒ) value.
The choice of the solvent system (mobile phase) is critical for achieving good separation. For benzimidazole derivatives, common solvent systems include mixtures of a non-polar solvent and a more polar solvent, such as:
Ethyl acetate (B1210297) : n-Hexane
Toluene : Acetone
Ethyl acetate : n-Hexane : Methanol
Chloroform : Methanol
The spots are visualized under UV light or by using an iodine chamber. A pure compound should ideally appear as a single spot on the TLC plate.
Table 2: Representative TLC Data for Benzimidazole Derivatives
| Compound Type | Solvent System | Rƒ Value |
|---|---|---|
| 1,2-Disubstituted Benzimidazole | Ethyl acetate: N-Hexane: Methanol (3:2:1) | 0.25 |
| Benzimidazole Intermediate | Ethyl acetate: Benzene (6:4 v/v) | Not specified |
Rƒ values are highly dependent on the specific compound and chromatographic conditions.
Liquid Chromatography-Mass Spectrometry (LC/MS)
LC/MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This powerful technique is used to confirm the identity and purity of the synthesized derivatives. The liquid chromatography component separates the compound from any impurities, after which the mass spectrometer provides information about its molecular weight.
In the mass spectrometer, the compound is ionized (commonly using electrospray ionization, ESI), and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For most derivatives, this corresponds to the protonated molecule [M+H]⁺ or the molecular ion [M]⁺. The observed m/z value is compared to the calculated molecular weight of the proposed structure, providing strong confirmation of its identity.
Table 3: Illustrative LC/MS Data for Benzimidazole-Fused Heterocyclic Compounds
| Compound Name | Molecular Formula | Calculated Molecular Weight | Observed m/z [M]⁺ |
|---|---|---|---|
| N-(2-Bromophenyl)-3,3-dimethyl-1,2,3,5-tetrahydrobenzo nih.govresearchgate.netimidazo[2,1-c] nih.govoxazepin-5-amine | C₁₉H₂₀BrN₃O | 385.08 | 386 |
| N-(2-Chlorophenyl)-3,3-dimethyl-1,2,3,5-tetrahydrobenzo nih.govresearchgate.netimidazo[2,1-c] nih.govoxazepin-5-amine | C₁₉H₂₀ClN₃O | 341.13 | 342 |
| 3,3-Dimethyl-N-(3-nitrophenyl)-1,2,3,5-tetrahydrobenzo nih.govresearchgate.netimidazo[2,1-c] nih.govoxazepin-5-amine | C₁₉H₂₀N₄O₃ | 352.15 | 352 |
| N-Phenyl-3,3-dimethyl-1,2,3,5-tetrahydrobenzo nih.govresearchgate.netimidazo[2,1-c] nih.govoxazepin-5-amine | C₁₉H₂₁N₃O | 307.17 | 307 |
This data is illustrative and is based on research of closely related benzimidazole-fused oxazepine structures to demonstrate the application of LC/MS.
Together, elemental analysis and chromatographic techniques provide a robust framework for the verification of structure and purity, which are essential prerequisites for the further study and application of this compound derivatives.
Reactivity and Chemical Transformations of the Azepino 1,2 a Benzimidazole System
Functionalization of the Azepino[1,2-a]benzimidazole Nucleus
The introduction of various functional groups onto the azepino[1,2-a]benzimidazole core is a key strategy for modulating its physicochemical and biological properties. This can be achieved through a variety of chemical reactions, including alkylation, acylation, and substitution on its constituent rings.
Alkylation and Acylation Reactions
The nitrogen atoms within the azepino[1,2-a]benzimidazole system present nucleophilic centers amenable to alkylation and acylation. While direct alkylation and acylation studies on the unsaturated 2H-azepino[1,2-a]benzimidazole are not extensively documented, research on the saturated analog, 2,3,4,5-tetrahydro chemicalbook.combeilstein-journals.orgdiazepino[1,2-a]benzimidazole, provides valuable insights. Alkylation of this saturated derivative with various alkyl and phenacyl halides has been successfully demonstrated, leading to the formation of novel substituted compounds. For instance, the reaction of 2,3,4,5-tetrahydro chemicalbook.combeilstein-journals.orgdiazepino[1,2-a]benzimidazole with 4-chlorobenzyl bromide, 4-chloroacetic acid fluoroanilide, and 4-tert-butylphenacyl bromide in a neutral medium yields the corresponding 11-substituted derivatives. beilstein-journals.orgcore.ac.uk
These reactions highlight the reactivity of the bridgehead nitrogen and the other nitrogen atom within the seven-membered ring towards electrophilic attack. It is plausible that the unsaturated this compound would exhibit similar reactivity, allowing for the introduction of a wide range of substituents at its nitrogen centers.
Table 1: Examples of Alkylation Reactions on a Saturated Diazepino[1,2-a]benzimidazole Analog
| Starting Material | Alkylating Agent | Product | Reference |
| 2,3,4,5-tetrahydro chemicalbook.combeilstein-journals.orgdiazepino[1,2-a]benzimidazole | 4-chlorobenzyl bromide | 11-(4-chlorobenzyl)-2,3,4,5-tetrahydro chemicalbook.combeilstein-journals.orgdiazepino[1,2-a]benzimidazole | beilstein-journals.orgcore.ac.uk |
| 2,3,4,5-tetrahydro chemicalbook.combeilstein-journals.orgdiazepino[1,2-a]benzimidazole | 4-chloroacetic acid fluoroanilide | 11-(2-(4-fluorophenylamino)-2-oxoethyl)-2,3,4,5-tetrahydro chemicalbook.combeilstein-journals.orgdiazepino[1,2-a]benzimidazole | beilstein-journals.orgcore.ac.uk |
| 2,3,4,5-tetrahydro chemicalbook.combeilstein-journals.orgdiazepino[1,2-a]benzimidazole | 4-tert-butylphenacyl bromide | 11-(2-(4-(tert-butyl)phenyl)-2-oxoethyl)-2,3,4,5-tetrahydro chemicalbook.combeilstein-journals.orgdiazepino[1,2-a]benzimidazole | beilstein-journals.orgcore.ac.uk |
Acylation reactions are also anticipated to occur at the nitrogen centers, providing a route to amides and related derivatives. These reactions would likely proceed under standard acylation conditions using acyl chlorides or anhydrides in the presence of a base.
Substitution Reactions on the Aromatic and Heterocyclic Rings
The aromatic benzene (B151609) ring of the azepino[1,2-a]benzimidazole system is expected to undergo electrophilic aromatic substitution reactions. Based on the electronic properties of the benzimidazole (B57391) nucleus, positions 4, 5, 6, and 7 are predicted to be susceptible to electrophilic attack. chemicalbook.com Common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation could potentially be employed to introduce substituents onto the benzene ring, thereby influencing the electronic properties and biological activity of the molecule.
Nucleophilic aromatic substitution (SNAr) reactions are also a possibility, particularly if the benzene ring is substituted with strong electron-withdrawing groups. The imidazole (B134444) portion of the fused system can also be subject to substitution reactions. The C2 position of the imidazole ring in benzimidazoles is known to be prone to nucleophilic attack. chemicalbook.com Therefore, in appropriately activated this compound derivatives, nucleophilic substitution at this position could be a viable functionalization strategy. For instance, the displacement of a leaving group at the C11 position (equivalent to the C2 position of benzimidazole) by a nucleophile would lead to a variety of C11-substituted derivatives.
Ring-Opening and Ring-Closure Reactions of Fused Systems
The stability of the azepino[1,2-a]benzimidazole ring system allows for its participation in ring-opening and ring-closure reactions, leading to the formation of novel heterocyclic structures. While specific examples for the this compound are not abundant, related fused systems provide insights into potential transformations.
For instance, the imidazole ring in benzimidazolium ylides can undergo ring-opening upon reaction with activated alkynes. This process, followed by a subsequent ring-closure, can lead to the formation of pyrrolo[1,2-a]quinoxalin-4-ones instead of the expected pyrrolo[1,2-a]benzimidazoles. nih.govbeilstein-journals.org This suggests that under certain conditions, the imidazole moiety of the azepino[1,2-a]benzimidazole system could be susceptible to ring-opening, providing a pathway to other fused heterocyclic systems.
Conversely, the azepine ring could also be subject to ring transformations. Ring-contraction reactions have been observed in related azepino-fused systems. For example, certain diazepino[1,2-a]indoles undergo rearrangement to form 1,5-benzodiazocines. rsc.org It is conceivable that under specific reaction conditions, the seven-membered ring of this compound could undergo a similar contraction to yield a six-membered ring system. Furthermore, the synthesis of azepino[1,2-a]benzimidazoles often involves the cyclization of a precursor containing a benzimidazole core and a suitable side chain, which represents a ring-closure reaction to form the azepine ring. lih.lu
Oxidative and Reductive Transformations
The this compound nucleus can undergo both oxidative and reductive transformations, which can lead to changes in its aromaticity and the introduction of new functional groups.
Oxidation of the fused benzimidazole system can occur at the nitrogen atoms to form N-oxides. The oxidation of nitrogen-rich heterocycle-fused pyrimidines with reagents like hydrogen peroxide in the presence of trifluoroacetic anhydride has been shown to yield mono-N-oxides. rsc.orgrsc.orgdocumentsdelivered.com A similar reaction with this compound could potentially lead to the formation of N-oxides at one or both of the nitrogen atoms in the imidazole moiety, which could then serve as intermediates for further functionalization. Additionally, strong oxidation could potentially lead to the cleavage of the heterocyclic rings.
The reduction of the azepino[1,2-a]benzimidazole system can afford partially or fully saturated derivatives. Catalytic hydrogenation or reduction with metal hydrides like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common methods for the reduction of heterocyclic compounds. chem-station.com The reduction of the azepine ring would lead to tetrahydroazepino[1,2-a]benzimidazoles, which would alter the planarity and conformational flexibility of the molecule. Furthermore, benzimidazole derivatives have been investigated as metal-free hydride donors for the reduction of CO2, where the benzimidazolium cation is reduced to the corresponding benzimidazoline. researchgate.netuic.edunih.govmorressier.com This suggests that the 2H-azepino[1,2-a]benzimidazolium cation could be reduced to a dihydroazepino[1,2-a]benzimidazole, which could act as a hydride donor in various chemical reactions.
Thermal and Photochemical Reactions
The response of the this compound system to thermal and photochemical stimuli can lead to interesting and often complex chemical transformations. While specific studies on this particular heterocyclic system are limited, the behavior of related fused imidazoles and indoles provides a basis for predicting its reactivity.
Thermal reactions can induce rearrangements and cyclizations. For example, the thermal decomposition of o-azidodiphenylmethane leads to the formation of 6H-azepino[1,2-a]indole, a structurally related compound. acs.org This suggests that under thermal stress, the azepino[1,2-a]benzimidazole skeleton might undergo rearrangements or fragmentations, depending on the substituents present.
Photochemical reactions offer a pathway to unique molecular architectures through isomerization, cyclization, and rearrangement. The photochemistry of benzimidazole itself has been shown to proceed through two pathways: a fixed-ring isomerization leading to other tautomeric forms, and a ring-opening isomerization yielding isocyanoaniline derivatives. nih.gov It is plausible that irradiation of this compound with UV light could induce similar transformations, potentially leading to novel photoisomers or ring-opened products. Furthermore, photochemical isomerization between cis and trans forms is a well-known phenomenon for azo-containing compounds, and 2-(phenylazo)imidazoles have been shown to undergo reversible photoisomerization. figshare.com If the azepino[1,2-a]benzimidazole were to be functionalized with a photoisomerizable group, its properties could be controlled by light.
Investigation of Tautomeric Forms and their Reactivity
Tautomerism is a key feature of the benzimidazole ring system and is expected to play a significant role in the chemistry of this compound. The migration of a proton between the two nitrogen atoms of the imidazole ring leads to the existence of different tautomeric forms. beilstein-journals.orgnih.gov The position of the tautomeric equilibrium can be influenced by the solvent, temperature, and the nature of the substituents on the ring system. researchgate.net
In the case of this compound, several tautomeric forms are possible, involving the proton on the nitrogen atom and potentially protons on the azepine ring. The relative stability of these tautomers can be investigated using spectroscopic techniques such as NMR and computational methods. core.ac.uknih.govbeilstein-journals.orgencyclopedia.pub For example, 13C-NMR spectroscopy can be a powerful tool to study the tautomeric equilibrium in benzimidazole derivatives by analyzing the chemical shifts of the carbon atoms in the imidazole and benzene rings. nih.gov
The different tautomeric forms of this compound are likely to exhibit distinct reactivity profiles. For instance, the nucleophilicity of the nitrogen atoms and the susceptibility of the ring to electrophilic or nucleophilic attack may vary between tautomers. Therefore, understanding the tautomeric behavior of this system is crucial for predicting and controlling its chemical reactions.
Computational and Theoretical Studies on 2h Azepino 1,2 a Benzimidazole
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2H-azepino[1,2-a]benzimidazole, these studies would provide crucial insights into its geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govnih.govdergipark.org.trdoaj.org For this compound, DFT calculations, likely employing functionals such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be the first step in theoretical analysis. nih.govdergipark.org.trdoaj.org
Geometry optimization would yield the most stable three-dimensional arrangement of atoms in the molecule, providing key data on bond lengths, bond angles, and dihedral angles. This optimized geometry corresponds to a minimum on the potential energy surface. Further calculations could map out the energy landscape, identifying other local minima and the transition states that connect them, which is crucial for understanding the molecule's dynamic behavior.
Table 1: Hypothetical DFT Calculation Parameters for this compound
| Parameter | Value |
| Method | DFT |
| Functional | B3LYP |
| Basis Set | 6-311G(d,p) |
| Solvent Model | (Implicit, e.g., PCM) |
| Optimized Energy | (To be calculated) |
| HOMO Energy | (To be calculated) |
| LUMO Energy | (To be calculated) |
| Dipole Moment | (To be calculated) |
Conformational Analysis and Tautomerism Studies
The azepino ring in this compound is a seven-membered ring, which can adopt multiple low-energy conformations. A thorough conformational analysis would be necessary to identify the most stable conformer and the energy barriers between different conformations. This is often achieved by systematically rotating key single bonds and calculating the energy of each resulting structure.
Tautomerism is a significant phenomenon in benzimidazole (B57391) chemistry, where protons can migrate between different nitrogen atoms. encyclopedia.pubresearchgate.netnih.gov For the azepino[1,2-a]benzimidazole system, several prototropic tautomers are possible. Computational studies would be essential to determine the relative stabilities of these tautomers, including the specified 2H-tautomer, by comparing their calculated energies. nih.gov The relative populations of these tautomers at equilibrium can then be predicted using Boltzmann statistics. This is critical as different tautomers can exhibit distinct chemical and biological properties. encyclopedia.pub
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling can be a powerful tool to elucidate the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, reactivity, or metabolic pathways. By mapping the potential energy surface of a reaction, computational chemists can identify the reactants, products, intermediates, and, crucially, the transition states. The energy of the transition state determines the activation energy and thus the rate of the reaction. This information provides a detailed, step-by-step understanding of how chemical transformations occur at the molecular level.
Molecular Modeling for Ligand-Target Interactions
Molecular modeling techniques are instrumental in drug discovery and development for understanding how a molecule (ligand) interacts with a biological target, such as a protein or nucleic acid.
Docking Studies for Understanding Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dovepress.com For this compound, docking studies would involve placing the molecule into the active site of a specific biological target. The output of a docking simulation is a set of possible binding poses, each with a corresponding score that estimates the binding affinity. dovepress.comnih.gov These studies are foundational for predicting the biological activity of a compound and for guiding the design of more potent derivatives.
Table 2: Illustrative Molecular Docking Results for a Hypothetical Target
| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | (Hypothetical Kinase) | (e.g., -8.5) | (e.g., LYS76, GLU91, LEU132) |
| Reference Inhibitor | (Hypothetical Kinase) | (e.g., -9.2) | (e.g., LYS76, ASP145, PHE146) |
Analysis of Hydrogen Bonding, Pi-Pi Stacking, and Hydrophobic Interactions
Once a binding pose is obtained from docking studies, a more detailed analysis of the intermolecular interactions is performed. For this compound, this would involve identifying:
Hydrogen Bonds: The nitrogen atoms in the benzimidazole core and any suitable functional groups can act as hydrogen bond donors or acceptors, forming strong interactions with the target protein.
Pi-Pi Stacking: The aromatic benzimidazole ring system can engage in pi-pi stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: The nonpolar regions of the molecule can form favorable hydrophobic interactions with nonpolar pockets of the binding site.
A comprehensive understanding of these interactions is crucial for explaining the binding affinity and selectivity of the compound and for designing modifications to improve its therapeutic potential.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For the this compound series, QSAR models can be instrumental in predicting the activity of novel, unsynthesized derivatives, thus guiding synthetic efforts toward more potent analogues.
The development of a robust QSAR model for this compound derivatives would typically involve the following steps:
Data Set Selection: A series of this compound derivatives with experimentally determined biological activities (e.g., IC50 values) against a specific target would be compiled.
Descriptor Calculation: A wide range of molecular descriptors, including electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) properties, would be calculated for each molecule in the series.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to generate a mathematical equation that links the descriptors to the biological activity. nih.govresearchgate.net
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.
For instance, a hypothetical QSAR study on a series of this compound derivatives might reveal that the biological activity is positively correlated with the lipophilicity (logP) and the energy of the Highest Occupied Molecular Orbital (HOMO), while being negatively correlated with the molecular volume. Such a model would suggest that future synthetic modifications should focus on increasing lipophilicity and the HOMO energy while maintaining a compact molecular size to enhance the desired biological effect.
Table 1: Hypothetical QSAR Model Parameters for this compound Derivatives
| Parameter | Value | Description |
| r² (Coefficient of Determination) | 0.85 | Represents the proportion of the variance in the biological activity that is predictable from the independent variables (descriptors). |
| q² (Cross-validated r²) | 0.75 | An indicator of the predictive ability of the model, determined through cross-validation. |
| F-statistic | 65.4 | A statistical test to assess the overall significance of the regression model. |
| Standard Error of Estimate | 0.21 | Measures the precision of the model's predictions. |
This table illustrates the statistical parameters that would be used to evaluate the robustness and predictive capacity of a QSAR model developed for this class of compounds.
Pharmacophore Modeling and Virtual Screening for Scaffold Optimization
Pharmacophore modeling is another powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. researchgate.netdovepress.com For the this compound scaffold, pharmacophore models can be generated based on the structures of known active compounds or the active site of the target protein. dovepress.com
A typical pharmacophore model for a this compound derivative might include features such as:
Hydrogen Bond Acceptors
Hydrogen Bond Donors
Aromatic Rings
Hydrophobic Centers
Once a reliable pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that possess the desired structural features. This process, known as virtual screening, allows for the rapid identification of diverse chemical scaffolds that are likely to exhibit the desired biological activity. nih.govlongdom.orgresearchgate.netmdpi.com
The hits obtained from virtual screening can then be subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity for the target protein. This integrated approach of pharmacophore modeling and virtual screening can significantly accelerate the discovery of new lead compounds based on the this compound scaffold or identify entirely new scaffolds with similar interaction patterns.
Table 2: Illustrative Pharmacophoric Features for a Hypothetical this compound-based Inhibitor
| Pharmacophoric Feature | Geometric Constraint (Å) | Description |
| Aromatic Ring (AR1) | Center at (x1, y1, z1) | Represents the benzimidazole core. |
| Aromatic Ring (AR2) | Center at (x2, y2, z2) | Could represent a substituent on the azepine ring. |
| Hydrogen Bond Acceptor (HBA) | Location at (x3, y3, z3) | Typically a nitrogen or oxygen atom. |
| Hydrophobic Center (HY) | Location at (x4, y4, z4) | Represents a non-polar region of the molecule. |
This table provides a conceptual example of the key chemical features and their spatial relationships that might be identified in a pharmacophore model for this class of compounds.
Structure Activity Relationship Sar Studies and Molecular Design Principles of Azepino 1,2 a Benzimidazole Derivatives
Correlating Structural Modifications with Changes in Molecular Recognition Profiles
The molecular recognition of a ligand by its biological target is a complex interplay of various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions. In the context of 2H-azepino[1,2-a]benzimidazole derivatives, even minor structural alterations can significantly impact these interactions, leading to profound changes in their molecular recognition profiles.
Systematic modifications of the azepino[1,2-a]benzimidazole scaffold are crucial for elucidating these correlations. For instance, the introduction of substituents on the benzene (B151609) ring of the benzimidazole (B57391) moiety can dramatically alter the electronic distribution and steric properties of the molecule. An electron-withdrawing group, such as a nitro or cyano group, can influence the acidity of the N-H proton in the imidazole (B134444) ring, potentially affecting its ability to act as a hydrogen bond donor. Conversely, electron-donating groups, like methoxy or alkyl groups, can enhance hydrophobic interactions with the target protein.
Rational Design of Azepino[1,2-a]benzimidazole Analogs for Specific Molecular Interactions
The principles of rational drug design aim to move beyond serendipitous discovery by employing a more targeted approach to developing new therapeutic agents. For azepino[1,2-a]benzimidazole derivatives, this involves leveraging structural information of the target protein to design analogs with enhanced affinity and specificity.
A key strategy in the rational design of these analogs is the incorporation of pharmacophoric features known to interact with specific residues in a target's active site. For example, if a binding pocket contains a hydrogen bond acceptor, a rationally designed azepino[1,2-a]benzimidazole analog might incorporate a hydroxyl or amino group at a strategic position to form a favorable hydrogen bond.
Computational modeling and molecular docking studies are invaluable tools in this process. By simulating the binding of virtual libraries of azepino[1,2-a]benzimidazole derivatives to a target protein, researchers can predict which analogs are most likely to exhibit high binding affinity. These in silico predictions can then guide synthetic efforts, prioritizing the synthesis of compounds with the highest probability of success.
Influence of Substituent Nature and Position on Binding Affinity and Selectivity
The nature and position of substituents on the azepino[1,2-a]benzimidazole scaffold are critical determinants of its binding affinity and selectivity. A classic example of this is the "bump and hole" concept, where a bulky substituent on the ligand (the "bump") may clash with the protein surface, leading to a loss of affinity. Conversely, if the protein has a corresponding cavity (the "hole"), the bulky substituent can fit snugly, enhancing binding.
The electronic properties of substituents also play a vital role. As mentioned earlier, electron-withdrawing and electron-donating groups can modulate the electronic landscape of the molecule, influencing its ability to participate in electrostatic interactions with the target. The strategic placement of polar and nonpolar substituents can also be used to optimize the molecule's solubility and membrane permeability, which are crucial pharmacokinetic properties.
The following interactive table illustrates how hypothetical modifications to the this compound scaffold might influence binding affinity, based on general medicinal chemistry principles.
| Compound ID | Substituent at C2 | Substituent at C8 | Predicted Binding Affinity (IC50, nM) | Rationale |
| AZB-1 | -H | -H | 500 | Unsubstituted parent compound. |
| AZB-2 | -OH | -H | 150 | Potential for hydrogen bonding at C2. |
| AZB-3 | -H | -Cl | 300 | Electron-withdrawing group at C8 may alter electronics. |
| AZB-4 | -CH3 | -OCH3 | 250 | Increased hydrophobicity and electron-donating character. |
| AZB-5 | -COOH | -H | >1000 | Introduction of a charged group may be unfavorable for binding. |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual binding affinities would need to be determined experimentally.
Stereochemical Effects on Molecular Interactions and Conformational Preferences
Chirality and stereochemistry add another layer of complexity and opportunity to the design of azepino[1,2-a]benzimidazole derivatives. Biological macromolecules, such as enzymes and receptors, are chiral environments, and as such, they often exhibit stereospecific recognition of their ligands. The introduction of a stereocenter into the azepino[1,2-a]benzimidazole scaffold can lead to enantiomers or diastereomers with vastly different biological activities.
The conformation of the seven-membered azepine ring is particularly susceptible to stereochemical influences. The presence of a chiral center can lock the ring into a specific conformation, which may be more or less favorable for binding to the target. For example, one enantiomer might present its key interacting groups in the optimal orientation for binding, while the other enantiomer adopts a conformation that is sterically hindered or electronically mismatched.
Conformational analysis, using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, is essential for understanding the three-dimensional structure of these molecules and how stereochemistry influences their shape. This knowledge is crucial for the rational design of stereochemically pure azepino[1,2-a]benzimidazole analogs with improved potency and selectivity.
Advanced Research Perspectives and Future Directions in Azepino 1,2 a Benzimidazole Chemistry
The 2H-azepino[1,2-a]benzimidazole scaffold represents a privileged heterocyclic system with significant potential for further exploration in medicinal chemistry and materials science. As research progresses, the focus is shifting from traditional synthetic and screening methods towards more advanced, efficient, and sustainable approaches. This article outlines key future directions and advanced research perspectives poised to unlock the full potential of this versatile molecular framework.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 2H-azepino[1,2-a]benzimidazole and its derivatives?
- Methodological Answer :
- Microwave-mediated synthesis : A solvent-free, metal-free protocol uses guanidine hydrochloride (GuHCl) as a green organocatalyst to synthesize pyrimido[1,2-a]benzimidazole derivatives from aryl aldehydes and methyl ketones. This method achieves high yields (70–90%) and is scalable .
- White LED irradiation : A spiky magnetic nanocatalyst enables one-pot synthesis of dihydropyrimido[1,2-a]benzimidazoles at room temperature, offering high selectivity and recyclability (up to 5 cycles without significant loss in activity) .
- Metal-free oxidative cyclization : Using molecular oxygen as an oxidant, pyrido[1,2-a]benzimidazoles are synthesized from 2-aminopyridines and cyclohexanones under mild conditions .
Q. How are this compound derivatives characterized structurally?
- Methodological Answer :
- Single-crystal X-ray diffraction : Reveals intermolecular interactions (e.g., π-π stacking, C–H···N bonds) critical for fluorescence properties. For example, substituent positions on the benzimidazole core influence crystal packing and optoelectronic behavior .
- DFT calculations : Assess stability and reactivity of hydrazide-hydrazone derivatives, identifying intramolecular charge transfer (ICT) effects and frontier molecular orbital (FMO) distributions .
Q. What pharmacological activities are associated with this compound derivatives?
- Methodological Answer :
- Intraocular pressure reduction : Imidazo[1,2-a]benzimidazole derivatives show dose-dependent hypotensive effects in normotensive rats. Experimental designs include unilateral topical application (tested vs. control eye) and artificial neural network (ANN) models to correlate structure-activity relationships .
- Anticancer activity : Pyrimido[1,2-a]benzimidazole derivatives inhibit AKT signaling pathways, overcoming vemurafenib resistance in melanoma. Kinase profiling and in vivo xenograft models validate selectivity .
- Anthelmintic properties : Derivatives like 6d and 8e exhibit efficacy against Syphacia obvelata nematodes, assessed via motility inhibition assays .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound synthesis?
- Methodological Answer :
- Solvent/base screening : For tandem reactions of 2-arylbenzimidazoles, DBN (1,5-diazabicyclo[4.3.0]non-5-ene) in DMSO with MnO₂ as an oxidant achieves 71% yield, while DABCO (1,4-diazabicyclo[2.2.2]octane) results in no reaction .
- Catalyst recyclability : Magnetic nanocatalysts (e.g., Fe₃O₄@SiO₂–SO₃H) retain >90% activity after five cycles due to high surface area (≥150 m²/g) and superparamagnetism .
Q. What structural features govern the biological activity of this compound derivatives?
- Methodological Answer :
- Substituent effects : Electron-withdrawing groups (e.g., NO₂) at the C6 position enhance fluorescence quantum yield (Φ = 0.45) in pyrimido derivatives, while alkyl chains improve lipophilicity for blood-brain barrier penetration in anxiolytic agents .
- ANN modeling : Correlates intraocular pressure reduction with molecular descriptors (e.g., logP, polar surface area). Derivatives with logP > 3.5 show reduced efficacy due to poor aqueous solubility .
Q. How can computational methods resolve contradictions in experimental data?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Explain discrepancies in intraocular pressure studies by modeling ligand-receptor binding kinetics. For example, variations in IOP lowering between imidazo and pyrimido derivatives correlate with differential interactions with β-adrenergic receptors .
- Docking studies : Predict binding affinities of anticancer derivatives to BTK and AKT kinases, reconciling in vitro IC₅₀ values (e.g., 0.2 μM for CHMFL-BMX-078) with in vivo tumor regression data .
Q. What strategies address low yields in multistep syntheses of fused benzimidazoles?
- Methodological Answer :
- Tandem reactions : One-pot cyclization/aromatization of 2-aminobenzimidazole with 1,1,3,3-tetraethoxypropane avoids intermediate isolation, improving yields to 58% .
- Microwave acceleration : Reduces reaction time from hours to minutes (e.g., 15 min for pyrimido[1,2-a]benzimidazole synthesis) while maintaining high purity (≥95% by HPLC) .
Tables
Table 1. Solvent/Base Effects on Tandem Reaction Yields
| Entry | Solvent | Base | Oxidant | Yield (%) |
|---|---|---|---|---|
| 1 | THF | KOH | MnO₂ | 36 |
| 2 | THF | DBU | MnO₂ | 58 |
| 5 | THF | DBN | MnO₂ | 71 |
| 24 | DMSO | DBN | MnO₂ | 71 |
Table 2. Anthelmintic Activity of Selected Derivatives
| Compound | Motility Inhibition (%) |
|---|---|
| 6d | 82 ± 3.1 |
| 6k | 75 ± 2.8 |
| 8e | 89 ± 4.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
